molecular formula C9H8F3NO2 B182028 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide CAS No. 332-34-3

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Cat. No. B182028
Key on ui cas rn: 332-34-3
M. Wt: 219.16 g/mol
InChI Key: OUTSPSLYNAJENA-UHFFFAOYSA-N
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Patent
US07282609B2

Procedure details

Five grams (22.8 mmol) of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide, 12.26 g (45.6 mmol) of diphenyl chlorophosphate, 4.62 g (45.6 mmol) of triethylamine, and 25 ml of acetonitrile were introduced into a 100 ml flask and reacted for 22 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 4.53 g of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 83.6%).
Quantity
22.8 mmol
Type
reactant
Reaction Step One
Quantity
12.26 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=O.P([Cl:32])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.C(N(CC)CC)C.C(#N)C>C(OCC)(=O)C>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([N:5]=[C:3]([Cl:32])[C:2]([F:15])([F:14])[F:1])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
22.8 mmol
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)OC)(F)F
Name
Quantity
12.26 g
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
Name
Quantity
4.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was then filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was subjected to solvent removal by evaporation
CUSTOM
Type
CUSTOM
Details
the crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 83.6%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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